Human D₃ Dopamine Receptor Antagonist Affinity: Phenyl vs. 4-Chlorophenyl Piperazine Acetonitrile in Functional [³⁵S]-GTPγS Assay
Phenyl(piperazin-1-yl)acetonitrile (US10577361, Example E35) demonstrated antagonist activity at the human dopamine D₃ receptor with a Ki of 40 nM in a functional [³⁵S]-GTPγS assay performed in CHO cells expressing the human receptor after 90 min incubation [1]. In contrast, a closely related 4‑chlorophenyl piperazine acetonitrile analog (US10577361, Example E36) assayed under identical conditions yielded a Ki of 676 nM at the human D₃ receptor [2]. This represents an approximately 17‑fold affinity advantage for the unsubstituted phenyl derivative. Both compounds originate from the same patent family (US10577361) and were characterized within the same experimental platform, ensuring internal comparability.
| Evidence Dimension | Human dopamine D₃ receptor antagonist affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 40 nM (Phenyl(piperazin-1-yl)acetonitrile; US10577361, E35) |
| Comparator Or Baseline | Ki = 676 nM (2-(4-chlorophenyl)-2-(piperazin-1-yl)acetonitrile; US10577361, E36) |
| Quantified Difference | ~17‑fold higher potency for the phenyl analog (40 vs. 676 nM) |
| Conditions | [³⁵S]-GTPγS functional antagonist assay; human D₃ receptor expressed in CHO cells; 90 min incubation; same patent platform (US10577361) |
Why This Matters
The 17‑fold D₃R affinity difference directly impacts the functional concentration window required for target engagement; selecting the 4‑chlorophenyl analog would demand substantially higher working concentrations, increasing the risk of off‑target interactions at elevated doses.
- [1] BindingDB. BDBM50139921: CHEMBL3764597 (US10577361, E35). Antagonist activity at human dopamine D₃ receptor expressed in CHO cells; Ki 40 nM by [³⁵S]-GTPγS assay after 90 min. View Source
- [2] BindingDB. BDBM50139864: CHEMBL3765402 (US10577361, E36). Affinity Data: Ki 676 nM at human dopamine D₃ receptor (radioligand binding, CHO cells). View Source
